

Triethylamine: A Comprehensive Technical Guide on Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethylamine

Cat. No.: B128534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

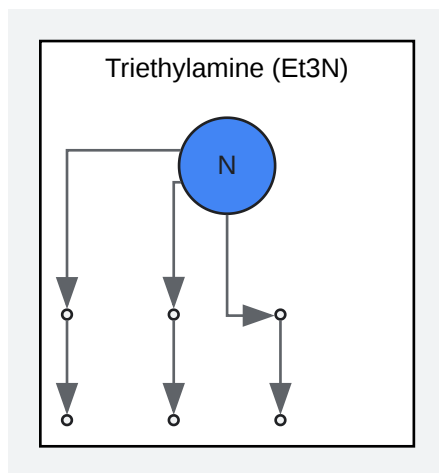
Triethylamine (N,N-diethylethanamine), commonly abbreviated as TEA or Et_3N , is a tertiary amine that serves as a fundamental reagent and catalyst in a vast array of chemical transformations.[1] Its utility is particularly pronounced in organic synthesis and pharmaceutical development, where it primarily functions as a non-nucleophilic organic base. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, reactivity, and spectroscopic profile of **triethylamine**. Detailed experimental protocols for the determination of its key properties are provided, alongside visualizations of its structure, synthesis, and reaction mechanisms to support advanced research and development applications.

Chemical Structure and Bonding

Triethylamine possesses the chemical formula $\text{N}(\text{CH}_2\text{CH}_3)_3$. The central nitrogen atom is bonded to three ethyl groups.[2] Similar to ammonia, the nitrogen atom in **triethylamine** is sp^3 -hybridized, resulting in a trigonal pyramidal geometry.[3] The three ethyl groups and the lone pair of non-bonding electrons occupy the four positions of a tetrahedron.[3] This lone pair is the source of **triethylamine**'s basicity and nucleophilicity.

The C-N-C bond angles are approximately 108° , close to the ideal tetrahedral angle of 109.5° . The presence of the bulky ethyl groups creates significant steric hindrance around the nitrogen

atom, which modulates its reactivity. While it is a strong base, its effectiveness as a nucleophile is diminished compared to less hindered amines.[4]



[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **Triethylamine**

Physicochemical Properties

The physical and chemical properties of **triethylamine** are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

Table 1: Physicochemical Properties of **Triethylamine**

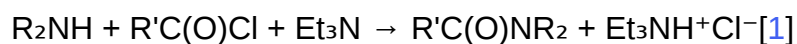
Property	Value	Reference(s)
IUPAC Name	N,N-Diethylethanamine	[5]
Molecular Formula	C ₆ H ₁₅ N	[1]
Molar Mass	101.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Strong, fishy, ammonia-like	[1]
Density	0.7255 g/mL at 25 °C	[1]
Melting Point	-114.7 °C (158.45 K)	[1]
Boiling Point	88.6 to 89.8 °C (361.7 to 362.9 K)	[1]
Solubility in Water	112.4 g/L at 20 °C	[1]
Solubility	Miscible with common organic solvents (ethanol, ether, acetone)	[1]
pKa of Conjugate Acid (Et ₃ NH ⁺)	10.75 in H ₂ O	[1]
Vapor Pressure	6.9 - 8.5 kPa at 20 °C	[1]
Refractive Index (n _D)	1.401 at 20 °C	[1]

| Flash Point | -7 °C (20 °F) | |

Reactivity and Applications

Basicity

With a pKa of 10.75 for its conjugate acid, **triethylamine** is a moderately strong organic base. [\[1\]](#) It is widely used to neutralize acidic byproducts generated in reactions, such as hydrogen chloride (HCl) formed during the preparation of esters and amides from acyl chlorides.[\[1\]](#)[\[7\]](#) This application drives the reaction equilibrium towards the products.[\[7\]](#)



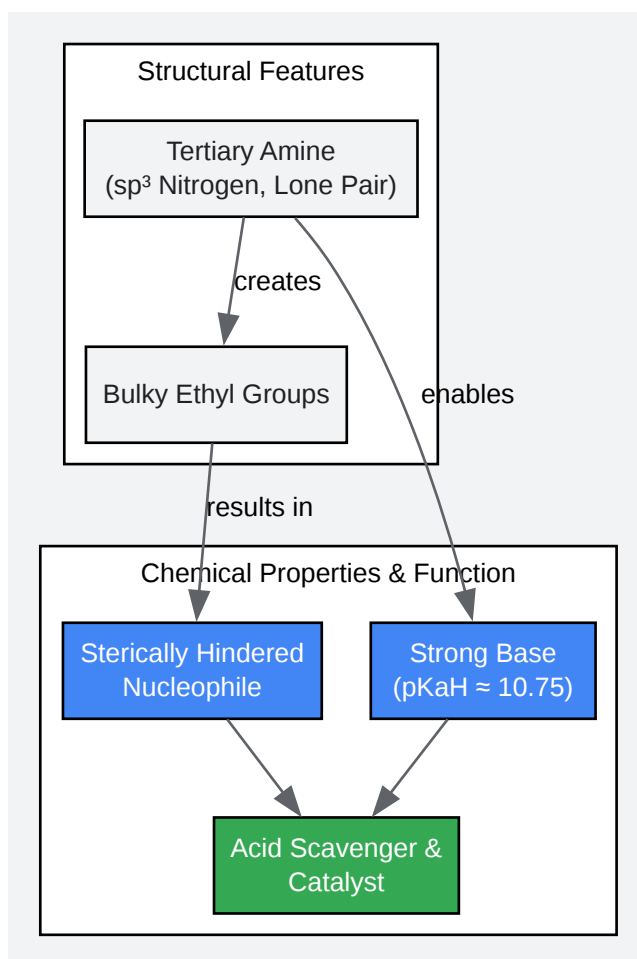
Role in Drug Development

In pharmaceutical synthesis, **triethylamine** is a cornerstone reagent.[\[7\]](#) It serves as a catalyst and an acid scavenger in numerous reactions vital for constructing complex active pharmaceutical ingredients (APIs).[\[7\]](#) Its ability to facilitate reactions like esterification and amidation while preventing the degradation of sensitive intermediates makes it indispensable.[\[7\]](#) Furthermore, its volatility allows for easy removal from reaction mixtures during purification.

Other Synthetic Applications

Triethylamine is also employed in:

- **Catalysis:** It catalyzes the formation of polyurethane foams and epoxy resins.[\[1\]](#)
- **Elimination Reactions:** It is a useful base for dehydrohalogenation reactions.
- **Oxidations:** It is used in Swern oxidations.[\[1\]](#)
- **Quaternary Ammonium Salts:** It is readily alkylated to produce quaternary ammonium salts, which have applications as textile auxiliaries and phase-transfer catalysts.[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 2: Relationship between Structure and Function of **Triethylamine**

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **triethylamine** exhibits characteristic peaks for C-H and C-N bonds.

Table 2: Major IR Absorption Bands for **Triethylamine**

Wavenumber (cm ⁻¹)	Vibration Type
3000 - 2800	C-H stretching (symmetric and antisymmetric) of CH ₂ and CH ₃ groups
1489	C-N stretching

| 1378 | C-N stretching |

Reference:[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **triethylamine** are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for **Triethylamine** (CDCl_3 solvent)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	~2.5	Quartet (q)	~7.1	-N-CH ₂ -CH ₃
	~1.0	Triplet (t)	~7.1	-N-CH ₂ -CH ₃
^{13}C	~46.8			-N-CH ₂ -CH ₃

|| ~11.7 ||| -N-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

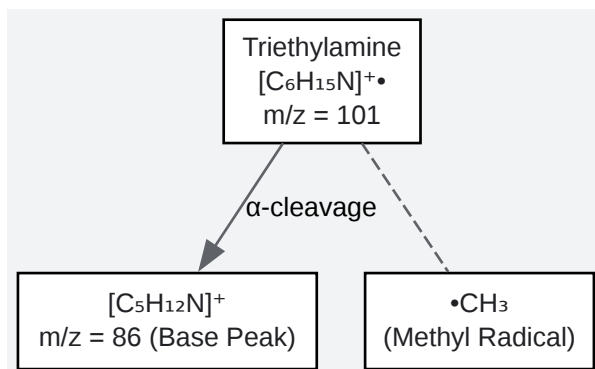
Under electron ionization (EI), **triethylamine** undergoes characteristic fragmentation.

Table 4: Key Mass Spectrometry Fragments for **Triethylamine**

m/z	Ion	Comments
101	$[\text{C}_6\text{H}_{15}\text{N}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
86	$[\text{C}_5\text{H}_{12}\text{N}]^+$	Base Peak, loss of a $\bullet\text{CH}_3$ radical via α -cleavage

| 58 | $[\text{C}_3\text{H}_8\text{N}]^+$ | Loss of a C_2H_5 radical |

Reference:[8]



[Click to download full resolution via product page](#)

Figure 3: Primary Fragmentation Pathway of **Triethylamine** in Mass Spectrometry

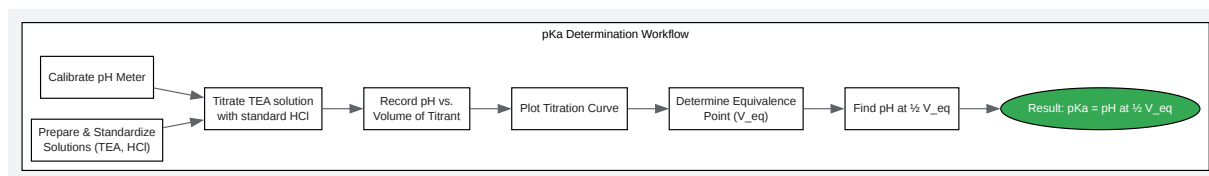
Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of **triethylamine**'s conjugate acid.

- Preparation:
 - Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it.
 - Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.
 - Accurately prepare a ~0.05 M aqueous solution of **triethylamine**.
- Titration Setup:
 - Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]
 - Place a known volume (e.g., 25.00 mL) of the **triethylamine** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
- Procedure:

- Begin stirring the solution.
- Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.5-1.0 mL).
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.^[9]
- Continue adding titrant until the pH has dropped significantly past the equivalence point.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, $\Delta\text{pH}/\Delta V$ vs. V).
 - The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).^[10]



[Click to download full resolution via product page](#)

Figure 4: Workflow for pKa Determination by Potentiometric Titration

Purification by Distillation

Commercial **triethylamine** may contain water or other impurities. It can be purified by distillation from a suitable drying agent.

- Apparatus Setup:

- Assemble a simple distillation apparatus in a fume hood, ensuring all glassware is oven-dried.^[7]
- The apparatus consists of a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, and a receiving flask.^[11]
- Use a heating mantle as the heat source.
- Procedure:
 - Place the impure **triethylamine** (e.g., 100 mL) into the distilling flask.
 - Add a drying agent, such as calcium hydride (CaH_2) or potassium hydroxide (KOH) pellets (approx. 5-10 g).^[1]
 - Add a few boiling chips or a magnetic stir bar for smooth boiling.
 - Heat the flask gently. The mixture may be stirred or refluxed over the drying agent for 1-2 hours before distillation.
 - Slowly increase the temperature and collect the fraction that distills at or near the boiling point of **triethylamine** (89-90 °C).^[4]
 - Discard any initial forerun that boils at a lower temperature.
- Storage:
 - Store the purified, dry **triethylamine** over molecular sieves or KOH pellets under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

General Protocol for Spectroscopic Analysis

- IR Spectroscopy (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place one to two drops of liquid **triethylamine** onto one plate.
 - Place the second plate on top, gently pressing to create a thin liquid film.

- Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
- NMR Spectroscopy:
 - Prepare a sample by dissolving a small amount of **triethylamine** (typically 5-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in an NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard procedures.
- Mass Spectrometry (Electron Ionization):
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) inlet.
 - The sample is vaporized and ionized in the source (standard EI at 70 eV).
 - The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.

Safety and Handling

Triethylamine is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[\[11\]](#)
- Handling:
 - Work in a well-ventilated fume hood.
 - Keep away from heat, sparks, open flames, and hot surfaces.[\[12\]](#)
 - Use non-sparking tools and ground/bond containers during transfer.[\[12\]](#)

- Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
 - Wear a flame-retardant lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Triethylamine | (C₂H₅)₃N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Triethylamine: A Comprehensive Technical Guide on Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b128534#triethylamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com